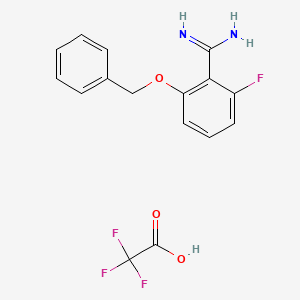
2-(Benzyloxy)-6-fluorobenzimidamide 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzyloxy)-6-fluorobenzene-1-carboximidamide; trifluoroacetic acid is a compound that combines the properties of both 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide and trifluoroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide typically involves the reaction of 2-(benzyloxy)-6-fluorobenzene-1-carboxylic acid with an appropriate amine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins. It is also used during reversed-phase HPLC purification of peptides .
Industrial Production Methods
Industrial production of trifluoroacetic acid involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method is preferred due to its efficiency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(benzyloxy)-6-fluorobenzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the type of reaction but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide may yield a corresponding carboxylic acid, while reduction may yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
2-(benzyloxy)-6-fluorobenzene-1-carboximidamide; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique chemical properties.
Biology: It is used in the study of biological processes and pathways, particularly those involving enzyme interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes. Trifluoroacetic acid, on the other hand, is known for its ability to deprotect amine groups in peptide synthesis, making it a valuable reagent in organic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(benzyloxy)-6-fluorobenzene-1-carboxylic acid: This compound is similar in structure but lacks the carboximidamide group.
Trifluoroacetic acid: This compound is similar in that it contains the trifluoroacetyl group but lacks the benzyloxy and fluorobenzene moieties.
Uniqueness
2-(benzyloxy)-6-fluorobenzene-1-carboximidamide; trifluoroacetic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C16H14F4N2O3 |
|---|---|
Molekulargewicht |
358.29 g/mol |
IUPAC-Name |
2-fluoro-6-phenylmethoxybenzenecarboximidamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H13FN2O.C2HF3O2/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-8H,9H2,(H3,16,17);(H,6,7) |
InChI-Schlüssel |
JMTSZBNIUOOGRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C(=N)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13500975.png)
![[(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester](/img/structure/B13500979.png)
amine](/img/structure/B13500983.png)
![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride](/img/structure/B13500991.png)
![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)






![2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole](/img/structure/B13501063.png)

